Lipophilicity Shift: 6,6‑Difluoro‑1‑methyl‑1,4‑diazepane dihydrochloride vs. Non‑Fluorinated 1‑Methylhomopiperazine
The lipophilicity of 6,6‑difluoro‑1‑methyl‑1,4‑diazepane dihydrochloride (LogP = 0.35 for the salt), as reported by Fluorochem , is substantially higher than that of the non‑fluorinated analog 1‑methylhomopiperazine (LogP = 0.18 ). This nearly two‑fold increase in LogP reflects the well‑established lipophilicity‑enhancing effect of the gem‑difluoro group, which can improve passive membrane permeability in biological systems.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | 0.35 (dihydrochloride salt; Fluorochem) |
| Comparator Or Baseline | 1‑Methylhomopiperazine (1‑methyl‑1,4‑diazepane): LogP = 0.18 (ChemicalBook) |
| Quantified Difference | ΔLogP ≈ +0.17 (2.0‑fold higher lipophilicity for the target) |
| Conditions | In silico predicted LogP values (ACD/Labs or equivalent) as catalogued by commercial suppliers. |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, a critical determinant of oral absorption and cell‑based assay performance, making this compound a strategically superior scaffold for programs requiring CNS or intracellular target exposure relative to the non‑fluorinated parent.
